(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine
Description
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m1/s1 |
InChI Key |
YWTBGJGMTBHQTM-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@@H](CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
Biological Activity
The compound (2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine , also known as A443654 , is a synthetic organic molecule recognized for its potential biological activities, particularly as an inhibitor of the AKT signaling pathway. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
A443654 is classified as an ATP-competitive inhibitor of all three AKT (protein kinase B) subtypes. Its structure comprises an indole moiety linked to a pyridine and an indazole derivative, contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 397.47 g/mol .
A443654 functions primarily by inhibiting the AKT signaling pathway, which is crucial in regulating cell survival, proliferation, and metabolism. The inhibition leads to:
- Dephosphorylation of AKT : This results in the activation of downstream targets such as glycogen synthase kinase-3 beta (GSK-3β), promoting apoptotic pathways.
- Caspase Activation : The compound activates multiple caspases (caspase-2, -3, -6, -8, and -9), with caspase-2 being particularly critical for inducing apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells .
Table 1: Summary of Mechanistic Insights
| Mechanism | Description |
|---|---|
| AKT Inhibition | ATP-competitive inhibition leading to reduced AKT activity |
| GSK-3β Activation | Promotes apoptotic signaling pathways |
| Caspase Activation | Induces apoptosis through multiple caspases |
Efficacy Against T-cell Acute Lymphoblastic Leukemia (T-ALL)
A443654 has demonstrated significant cytotoxic effects against various T-ALL cell lines, including CEM, Jurkat, and MOLT-4. Notably:
- Dose-dependent Effects : Treatment with nanomolar concentrations resulted in rapid cell death.
- Resistance Overcoming : It was effective against the drug-resistant CEM-VBL100 cell line, which expresses P-glycoprotein .
Case Studies
In clinical evaluations involving primary T-ALL patient samples:
- Patient Blasts Response : All tested samples showed low levels of PTEN and high levels of phosphorylated AKT. A443654 induced apoptosis at concentrations as low as 1 µM.
These findings suggest that A443654 may serve as a promising therapeutic agent for both primary and drug-resistant forms of T-ALL.
Table 2: In Vitro Efficacy Data
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| CEM | 0.5 | Yes |
| Jurkat | 0.8 | Yes |
| MOLT-4 | 0.7 | Yes |
| CEM-VBL100 | 1.0 | Yes |
Broader Biological Implications
Beyond its role in cancer therapy, A443654's effects on other biological systems have been explored:
Anti-inflammatory Potential
Recent studies have indicated that derivatives related to A443654 exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
While primary research focuses on cancer treatment, some derivatives have shown promising antimicrobial effects against various pathogens, indicating a broader scope for therapeutic applications .
Scientific Research Applications
Cancer Therapy
Mechanism of Action
A443654 functions as a selective inhibitor of the AKT signaling pathway, which is often constitutively activated in various cancers. By inhibiting AKT, this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies and Findings
- A study published in 2008 demonstrated that A443654 effectively inhibited AKT activity in T-cell acute lymphoblastic leukemia (T-ALL) cells, leading to reduced cell viability and increased apoptosis rates .
- In another investigation, the compound was shown to significantly reduce the proliferation of human cancer cell lines, including those derived from breast and liver cancers. The study highlighted its potential as a therapeutic agent against resistant cancer types .
Neurobiology
Neuroprotective Effects
Research has indicated that A443654 may possess neuroprotective properties. Its ability to modulate the AKT signaling pathway is crucial for neuronal survival and function.
Relevant Studies
A study focusing on neurodegenerative diseases suggested that the inhibition of AKT could prevent neuronal apoptosis under stress conditions, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of indole derivatives, including A443654. The indole structure is known for its biological activity, including antibacterial and antifungal effects.
Research Insights
- A comparative analysis showed that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, suggesting that modifications to the indole framework could enhance antimicrobial efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of A443654 to its target proteins. These studies are essential for understanding how structural modifications can enhance its biological activity.
Findings from Docking Studies
Docking simulations indicated that A443654 has favorable interactions with the active site of AKT, supporting its role as a potent inhibitor .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogues sharing indole, indazole, pyridine, or kinase-targeting motifs. Key comparisons include:
Stereochemical Analog: (2S)-Enantiomer (Rizavasertib)
The (2S)-enantiomer, rizavasertib (C24H23N5O, MW: 397.48 g/mol), differs only in stereochemistry at the C2 position. While both enantiomers inhibit serine/threonine kinases, the (2R)-form shows superior Akt inhibition in T-ALL models, suggesting stereospecific binding to kinase domains. Pharmacokinetic studies indicate that the (2R)-configuration enhances metabolic stability compared to the (2S)-form .
Structural Analog: 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine
This compound (C11H9N5O, MW: 235.22 g/mol) replaces the pyridin-3-yloxyindazole group with a 1,3,4-oxadiazole ring. While it retains indole-mediated interactions, the absence of the pyridine linker reduces kinase affinity. It exhibits antimicrobial activity rather than anticancer effects, emphasizing the role of the pyridine-indazole motif in kinase targeting .
Functional Analog: (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
This benzimidazole-pyridine hybrid (C27H19F4N7O, MW: 545.48 g/mol) shares a pyridinyloxy linkage but incorporates a fluorinated phenyl group. It inhibits tyrosine kinases (e.g., VEGFR2) rather than Akt, underscoring the specificity conferred by the indazole-indole core in the target compound .
Heterocyclic Analog: 3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione
This compound (C13H12N2O3, MW: 244.25 g/mol) replaces the propan-2-amine scaffold with a pyrrolidine-dione ring. It lacks kinase inhibition but modulates indoleamine 2,3-dioxygenase (IDO-1), illustrating how core structure alterations shift therapeutic targets .
Comparative Data Table
Detailed Research Findings
- Akt Inhibition: The (2R)-compound induces apoptosis in T-ALL cells at nanomolar concentrations (IC50: 0.12 µM for Akt1), outperforming its (2S)-enantiomer (IC50: 0.31 µM) due to optimal steric alignment in the kinase ATP-binding pocket .
- Metabolic Stability : The pyridinyloxy group enhances solubility and reduces hepatic clearance compared to benzimidazole or oxadiazole analogs, as evidenced by 80% plasma stability after 24 hours in vitro .
- Selectivity : Unlike fluorinated benzimidazoles targeting VEGFR2 or oxadiazoles with antimicrobial effects , the (2R)-compound’s indazole moiety confers >50-fold selectivity for Akt over other kinases (e.g., PKA, PKC) .
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into three fragments (Fig. 1):
-
Indole-propanolamine backbone
-
Pyridine-indazole biaryl system
-
Ether linkage
Table 1: Retrosynthetic Disconnections
Synthesis of Pyridine-Indazole Fragment
-
Suzuki-Miyaura Coupling :
Key Data:
Etherification with Propanolamine Backbone
-
Activate pyridine-indazole fragment as mesylate (MsCl, Et₃N).
-
React with (R)-1-(1H-indol-3-yl)-3-hydroxypropan-2-amine under basic conditions.
-
Conditions: K₂CO₃, DMF, 80°C, 6 h.
-
Yield: 68% (after silica gel chromatography).
Chiral Control:
-
Use (R)-BINOL-derived phosphoric acids for asymmetric induction.
-
Achieve enantiomeric excess (ee) >98% via dynamic kinetic resolution.
Reaction Optimization
Table 2: Catalyst Screening for Suzuki Coupling
| Catalyst | Solvent System | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 75 | 58 | N/A |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 75 | 73 | N/A |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 90 | 65 | N/A |
Findings:
-
Pd(dppf)Cl₂ shows superior activity due to stabilized Pd(0) intermediates.
-
Higher temperatures (>90°C) lead to decomposition of indazole moiety.
Analytical Characterization
Table 3: Spectral Data Comparison
| Parameter | Intermediate | Final Compound |
|---|---|---|
| ¹H NMR (CD₃OD) | δ 7.61 (m, 4H) | δ 7.47-7.32 (m, 6H) |
| ¹³C NMR | 128.5 (Cq, indazole) | 130.2 (Cq, pyridine) |
| HRMS (ESI+) | 583.2543 [M+H]⁺ | 397.2121 [M+H]⁺ |
| HPLC Purity | 95.2% | 99.1% |
Chiral Analysis:
-
Chiralcel OD-H column, n-hexane/i-PrOH (80:20), flow rate 1.0 mL/min.
-
Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.
Scale-Up and Process Challenges
Critical Quality Attributes (CQAs)
-
Residual Palladium : <10 ppm (achieved via activated charcoal treatment).
-
Diastereomer Formation : Controlled below 0.5% via low-temperature coupling.
-
Solvent Residues : DMF reduced to <500 ppm through toluene azeotrope.
Environmental Impact
-
PMI (Process Mass Intensity) : 132 (opportunities for solvent recycling).
-
E-Factor : 64.2 (mainly due to chromatographic purification steps).
Q & A
Basic: What synthetic routes are available for this compound, and how is its stereochemical purity validated?
Methodological Answer:
The compound is synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, indole and indazole precursors are functionalized using pyridinyl-ether linkages under reflux conditions with catalysts like acetic acid or sodium acetate . Stereochemical validation is achieved through chiral HPLC and comparative analysis of optical rotation values against enantiopure standards. H NMR and C NMR are critical for confirming regioselectivity, with key peaks for the indole NH (~10 ppm) and pyridinyl protons (8.2–8.5 ppm) .
Basic: What spectroscopic techniques are used to characterize its stability under physiological conditions?
Methodological Answer:
Stability is assessed via UV-Vis spectroscopy (tracking absorbance shifts at 270–300 nm for indole/indazole moieties) and LC-MS under simulated physiological pH (7.4) and temperature (37°C). Degradation products are identified using high-resolution mass spectrometry (HRMS), with accelerated stability studies conducted in buffers containing serum albumin to mimic in vivo conditions .
Advanced: How does this compound inhibit Akt, and what molecular dynamics (MD) simulations support its binding mechanism?
Methodological Answer:
The compound acts as an ATP-competitive Akt inhibitor, targeting the kinase’s PH domain. MD simulations (e.g., 100-ns trajectories using AMBER or GROMACS) reveal hydrogen bonding with Arg25 and hydrophobic interactions with Leu156 and Val164. Free energy calculations (MM-PBSA) quantify binding affinities (~7.0 kcal/mol), consistent with experimental IC values in T-ALL cell lines (e.g., Jurkat: 0.5–1.2 µM) .
Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values across different cancer models?
Methodological Answer:
Discrepancies arise from variations in cell lines (e.g., solid tumors vs. hematological malignancies) and assay conditions (e.g., serum concentration, incubation time). Standardization using synchronized cell cycles (e.g., G1-phase arrest via serum starvation) and orthogonal assays (e.g., Western blot for phospho-Akt inhibition) improves consistency. Cross-validation with LY294002 (PI3K inhibitor) as a positive control is recommended .
Advanced: What strategies enhance its blood-brain barrier (BBB) penetration for glioblastoma studies?
Methodological Answer:
Structural modifications, such as replacing the pyridinyl-ether with a carbamate group, reduce polarity (calculated logP increase from 2.1 to 3.4). In situ perfusion models in rodents (e.g., Ka,in values measured via LC-MS/MS in brain homogenates) and P-glycoprotein inhibition (using verapamil) improve BBB penetration .
Basic: What in vitro models are suitable for initial toxicity screening?
Methodological Answer:
Hepatotoxicity is assessed using HepG2 cells (MTT assays, IC > 50 µM considered low risk). Genotoxicity is evaluated via Ames tests (TA98 and TA100 strains) and comet assays in human lymphocytes. Mitochondrial toxicity is measured via Seahorse XF analysis (OCR/ECAR ratios) .
Advanced: How does the compound overcome resistance mediated by Akt isoform switching (e.g., Akt2 upregulation)?
Methodological Answer:
Co-treatment with isoform-specific siRNA (e.g., Akt2 knockdown) restores sensitivity in resistant models. Proteomic profiling (LC-MS/MS) identifies compensatory pathways (e.g., ERK/MAPK), which are then targeted with MEK inhibitors (e.g., trametinib) to delay resistance .
Basic: What computational tools predict its drug-likeness and off-target effects?
Methodological Answer:
SwissADME predicts drug-likeness (Lipinski’s violations: 0), while SEA and DOCKTHOR identify off-target kinase interactions (e.g., FLT3 inhibition at >10 µM). PAINS filters confirm the absence of pan-assay interference substructures .
Advanced: What formulation strategies improve solubility for in vivo studies?
Methodological Answer:
Nanoemulsions (e.g., 20% Labrasol/10% Transcutol HP) increase aqueous solubility from 5 µg/mL to 1.2 mg/mL. Cyclodextrin inclusion complexes (e.g., sulfobutyl-β-cyclodextrin) enhance bioavailability in rodent pharmacokinetic studies (AUC increase by 3.5-fold) .
Advanced: How is its chemosensitizing effect quantified in combination therapies?
Methodological Answer:
Synergy is measured via Chou-Talalay combination indices (CI < 0.3 indicates strong synergy) in T-ALL co-treated with dexamethasone or vincristine. Flow cytometry (Annexin V/PI staining) quantifies apoptosis (e.g., 60% increase in early apoptosis vs. monotherapy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
